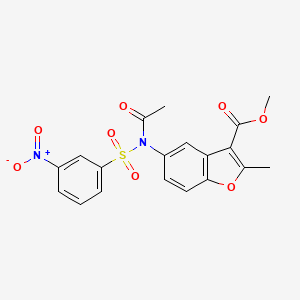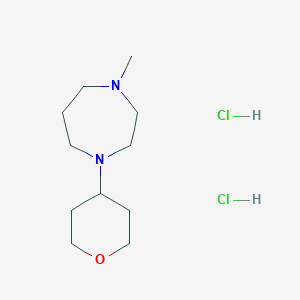
1-methyl-4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-methyl-4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride" is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of the tetrahydropyran ring and the diazepane moiety.
Synthesis Analysis
The synthesis of related 1,4-diazepane compounds has been explored in various studies. For instance, reductions and methylations of pyrazolo[3,4-b]diazepines have been achieved using different methods, which could be relevant for the synthesis of the compound . The methods include selective reduction of the C=N double bond, carbonyl group, and complete or partial reduction of diazepinone rings. Methylation can occur on the amide nitrogen, oxygen, or the carbon atom of the pyrazolodiazepinones .
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been determined using X-ray crystallography. For example, the structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine was elucidated, revealing the enamide form with diacylation on nitrogen and no abnormal bond lengths or intermolecular contacts . This information is valuable for understanding the potential molecular conformation and bonding patterns of "1-methyl-4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride".
Chemical Reactions Analysis
The chemical reactivity of diazepine derivatives can be complex. Kinetic and thermodynamic studies of the urethane reaction involving a related compound, 1,3-diazetidine-2,4-dione, with a tetrahydro-pyran derivative, have shown that the reaction can be catalyzed by different catalysts with varying efficiencies . The activation energy, enthalpy, and entropy for the catalyzed reaction were determined, providing insights into the reaction mechanism . These findings could be extrapolated to understand the reactivity of the compound under different conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-methyl-4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride" are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, supramolecular hydrogen-bonded hexamers have been observed in certain 1,4-diazepine derivatives, which could suggest a propensity for hydrogen bonding and potential solubility characteristics . The crystallographic data from related compounds can also provide information on the likely crystalline form and stability of the compound .
Scientific Research Applications
Catalysis in Synthesis
1-Methyl-4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride and related compounds have been investigated for their catalytic applications in organic synthesis. One example involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids for promoting the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are of significant interest due to their biological activity, with applications in the pharmaceutical industry. The synthesis process benefits from high yields, short reaction times, and the use of a simple work-up procedure, highlighting the compound's utility in catalyzing environmentally friendly reactions in aqueous media (Shirini, Langarudi, & Daneshvar, 2017).
Synthesis of Heterocyclic Compounds
Research has also explored the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, revealing a general approach towards creating derivatives with potential pharmaceutical applications. This synthesis involves the regioselective strategy for producing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to target compounds through oxirane ring-opening and direct cyclisation. The method is noted for its straightforward approach and ability to yield a variety of functionally diverse heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Dzedulionytė et al., 2022).
Supramolecular Chemistry
In supramolecular chemistry, the self-assembly of compounds involving diazepane structures has been studied for the formation of complex 3D network and ladder-type supramolecular structures. This research highlights the role of strong and weak hydrogen bonds in creating self-assembled architectures, emphasizing the structural diversity and potential for creating novel materials with specific properties (Jayaraman, Balasubramaniam, & Valiyaveettil, 2006).
Green Chemistry
The compound's derivatives have been utilized in green chemistry approaches, such as the catalyst-free synthesis of novel poly-substituted pyrazolyl-1,2-diazepine derivatives. This process exemplifies a high-yielding, environmentally friendly method for preparing biologically significant compounds, emphasizing the importance of developing sustainable chemical processes (Mojikhalifeh & Hasaninejad, 2018).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H319, which means it causes serious eye irritation. The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-methyl-4-(oxan-4-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-5-2-6-13(8-7-12)11-3-9-14-10-4-11;;/h11H,2-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDVGLYKRYDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
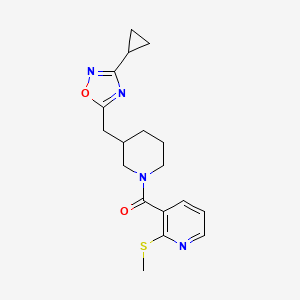
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)
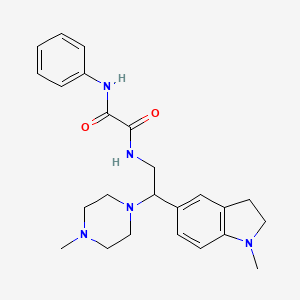
![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

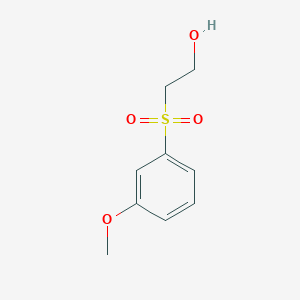
![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
